molecular formula C12H18BNO2 B13352246 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine

Cat. No.: B13352246
M. Wt: 219.09 g/mol
InChI Key: BVLAVOAREHTTQP-UHFFFAOYSA-N
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Description

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the palladium-catalyzed coupling reaction, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under inert conditions to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent reaction conditions, thereby optimizing the production process .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . The pyridine ring can also participate in coordination chemistry, interacting with metal centers and other electrophiles.

Comparison with Similar Compounds

Uniqueness: 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is unique due to its combination of a boronic ester group and a pyridine ring, which provides distinct reactivity and stability. This makes it particularly useful in a variety of synthetic applications, especially in the formation of complex organic molecules.

Biological Activity

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is a compound featuring a pyridine ring substituted with a dioxaborolane moiety. This unique structure suggests potential biological activities that merit investigation. The compound's biological properties are primarily linked to its interactions with various biological targets, including enzymes and receptors.

  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • PubChem CID : 2734648

The biological activity of this compound is influenced by its ability to form boronate esters and its interaction with biological nucleophiles. Boronic acids and their derivatives are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active sites of these enzymes.

Enzyme Inhibition

Research has highlighted the role of boronic acid derivatives in inhibiting various enzymes, particularly proteases. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects against the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated that these compounds can reduce enzymatic activity significantly:

CompoundInhibition (%) at 20 µM
This compound≈23%
Other Boronic Acid DerivativesVariable

This selectivity for Mpro over other proteases indicates a potential therapeutic application in antiviral strategies against COVID-19 .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of pyridine-based compounds. Variants of pyridylboronic acids have shown varying degrees of activity against parasites. For example:

Compound VariantEC50 (µM)
Unsubstituted 4-pyrazole0.577
N-methyl substituted variant0.064
3-pyridyl derivative0.067

These findings suggest that modifications to the pyridine structure can enhance biological activity significantly .

Case Study 1: Inhibition of SARS-CoV-2 Mpro

In a study focusing on the inhibitory effects of boronic acids on SARS-CoV-2 Mpro:

  • Compounds were incubated with the enzyme and assessed using a fluorogenic substrate.
  • Results indicated that certain derivatives could inhibit enzyme activity effectively.
  • The study concluded that structural features such as the presence of methylene groups between functional moieties were critical for enhancing inhibitory potency.

Case Study 2: Antiparasitic Efficacy

A comparative analysis was conducted on various pyridylboronic acid derivatives for their antiparasitic efficacy:

  • The study measured EC50 values across different substituents.
  • Results showed that specific substitutions led to improved potency while maintaining acceptable solubility profiles.
  • This research underlined the importance of structural optimization in developing effective antiparasitic agents .

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3

InChI Key

BVLAVOAREHTTQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=N2

Origin of Product

United States

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